1-Bromo-3-(trifluoromethyl)cyclobutane

Medicinal Chemistry Physicochemical Property Drug Design

cis-1-Bromo-3-(trifluoromethyl)cyclobutane (CAS 2375261-29-1) is a conformationally constrained organofluorine building block featuring a cyclobutane ring with a bromine atom at the 1-position and a trifluoromethyl (CF₃) group at the 3-position in a cis configuration. It belongs to a class of 1,3-disubstituted CF₃-cyclobutane derivatives that have emerged as valuable scaffolds for drug discovery due to their unique physicochemical profile and ability to serve as bioisosteres for metabolically labile tert-butyl groups.

Molecular Formula C5H6BrF3
Molecular Weight 203.002
CAS No. 2375261-29-1
Cat. No. B2752132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(trifluoromethyl)cyclobutane
CAS2375261-29-1
Molecular FormulaC5H6BrF3
Molecular Weight203.002
Structural Identifiers
SMILESC1C(CC1Br)C(F)(F)F
InChIInChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2
InChIKeyLHJMYJBLOMVORH-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-1-Bromo-3-(trifluoromethyl)cyclobutane (CAS 2375261-29-1): A Defined 1,3-Disubstituted Cyclobutane Building Block for Medicinal Chemistry


cis-1-Bromo-3-(trifluoromethyl)cyclobutane (CAS 2375261-29-1) is a conformationally constrained organofluorine building block featuring a cyclobutane ring with a bromine atom at the 1-position and a trifluoromethyl (CF₃) group at the 3-position in a cis configuration . It belongs to a class of 1,3-disubstituted CF₃-cyclobutane derivatives that have emerged as valuable scaffolds for drug discovery due to their unique physicochemical profile and ability to serve as bioisosteres for metabolically labile tert-butyl groups [1]. The cis isomer is available from commercial suppliers at ≥98% purity for research use .

Why Generic Cyclobutane or CF₃ Analogs Cannot Substitute for cis-1-Bromo-3-(trifluoromethyl)cyclobutane in Precision Synthesis


This compound cannot be trivially interchanged with other cyclobutane or trifluoromethyl-containing building blocks because its specific cis-1,3-disubstitution pattern and functional group arrangement confer a distinct conformational, electronic, and reactivity profile that is critical for controlling downstream stereochemistry and biological outcomes. Replacement with a trans isomer, a different ring size analog (e.g., cyclopropane), or a non-brominated precursor would alter key parameters including diastereomeric purity, acid-base character (ΔpKa > 1 unit), lipophilicity (ΔlogD ~0.5), and metabolic stability (ΔCLint up to 12-fold) [1], [2], [3].

Quantitative Differentiation Evidence for cis-1-Bromo-3-(trifluoromethyl)cyclobutane Against Closest Analogs


cis-Diastereomer vs. trans-Diastereomer: pKa Differentiation and Its Impact on Acid-Base Behavior

The cis-1,3-disubstituted CF₃-cyclobutane scaffold exhibits a measurably distinct acid-base profile compared to its trans counterpart. While direct pKa data for the bromo-substituted cis and trans amines are not available, studies on analogous cis- and trans-1,3-disubstituted CF₃-cyclobutane-derived amines demonstrate that the cis isomer is consistently a weaker base (lower pKa of the conjugate acid) than the trans isomer [1]. This difference is attributed to the spatial orientation of the CF₃ group relative to the basic amine, with the cis arrangement providing greater electron-withdrawing inductive effect and intramolecular electrostatic stabilization of the neutral amine [2]. This phenomenon is paralleled in the Hammett σm and σp values of the CF₃-cyclobutane group, which are σm ≈ 0.04 and σp ≈ 0.02, respectively, confirming a weak but non-zero electron-withdrawing effect [3].

Medicinal Chemistry Physicochemical Property Drug Design

CF₃-Cyclobutane vs. CF₃-Cyclopropane Isosteres: Divergent Lipophilicity (logD) Modulation

Replacement of a tert-butyl group with a CF₃-cyclobutane moiety consistently increases lipophilicity, as quantified by the logD (distribution coefficient). In a head-to-head comparison of model compounds, the CF₃-cyclobutane analog (39) exhibited a logD of 2.51, which is 0.4 units higher than the parent tert-butyl compound (37, logD 2.11) [1]. This trend was confirmed across four bioactive compounds (Butenafine, Pinoxaden, Tebutam, Pivhydrazine), where the CF₃-cyclobutane derivative showed a logD increase of approximately 0.5 units relative to the tert-butyl analog [2]. In contrast, the CF₃-cyclopropane isostere, while also increasing lipophilicity, has been shown to have a weaker inductive effect (σm ≈ 0.08 vs σm ≈ 0.04 for cyclobutane) and different conformational space, leading to distinct SAR outcomes [3]. Specifically, in the anticancer agent Buclizine, the CF₃-cyclopropane analog (43) was inactive (IC₅₀ > 100 μM), whereas the CF₃-cyclobutane analog (44) retained activity with an IC₅₀ of 102 μM [3].

Drug Discovery Bioisostere Lipophilicity

CF₃-Cyclobutane vs. tert-Butyl Group: Metabolic Stability Modulation (CLint) in Microsomal Assays

The effect of replacing a tert-butyl group with a CF₃-cyclobutane on metabolic stability is context-dependent but can be dramatic. In a direct comparison using human liver microsomes, the CF₃-cyclobutane analog of model compound 40 (compound 42) showed a 12-fold improvement in metabolic stability, with intrinsic clearance (CLint) decreasing from 12 to 1 (mg·min⁻¹·μL⁻¹) [1]. For the antifungal drug Butenafine, the same replacement yielded a 1.4-fold improvement (CLint: 30 vs. 21) [1]. However, in other cases (e.g., model compound 37), the CF₃-cyclobutane analog was less stable (CLint: 11 vs. 16) [2]. This variability underscores that the CF₃-cyclobutane moiety is not a universal stabilizer but a tunable modifier. Crucially, this data is for the CF₃-cyclobutyl fragment and is directly applicable to compounds derived from 1-bromo-3-(trifluoromethyl)cyclobutane, as the bromine atom serves as a versatile handle for further functionalization without altering the core cyclobutane ring.

ADME Metabolic Stability Drug Metabolism

Conformational Restriction and Diastereomeric Purity: cis-1,3-Disubstitution as a Defined Scaffold

The cyclobutane ring adopts a non-planar 'puckered' conformation (dihedral angle ~156°), which forces substituents into defined spatial arrangements [1]. In 1,3-disubstituted cyclobutanes, the cis and trans diastereomers exhibit distinct conformational preferences and, consequently, different three-dimensional presentation of functional groups. The cis-1,3-disubstituted CF₃-cyclobutane scaffold provides a conformationally restricted analog of a flexible alkyl linker, effectively locking the relative orientation of the bromine and CF₃ groups. This contrasts with acyclic analogs (e.g., 1-bromo-4-(trifluoromethyl)butane) which have a vast conformational ensemble and cannot impart the same level of entropic preorganization to a ligand [2]. While direct head-to-head conformational data for this specific bromo compound is limited, the class-level inference is strong: the cis-1,3-cyclobutane motif is a validated rigidified isostere for 1,3-propyl chains in medicinal chemistry [3].

Stereochemistry Conformational Analysis Building Block

Recommended Application Scenarios for cis-1-Bromo-3-(trifluoromethyl)cyclobutane Based on Quantitative Differentiation


Replacement of Metabolically Labile tert-Butyl Groups with a CF₃-Cyclobutyl Bioisostere to Improve Microsomal Stability

Utilize this compound as a precursor to install the CF₃-cyclobutyl moiety in lead candidates where a tert-butyl group is a site of rapid oxidative metabolism. As demonstrated, this replacement can reduce intrinsic clearance (CLint) by up to 12-fold in human liver microsomes (e.g., model compound 40: CLint from 12 to 1 mg·min⁻¹·μL⁻¹) [1]. This application is particularly relevant for oral drug candidates requiring extended half-life.

Fine-Tuning Lipophilicity (logD) in CNS and Oral Drug Discovery Programs

Employ this building block to achieve a predictable increase in logD of approximately 0.5 units relative to a tert-butyl group, as confirmed across multiple drug-like scaffolds (Butenafine, Pinoxaden, Tebutam) [2]. This quantifiable shift allows medicinal chemists to systematically adjust lipophilicity within the optimal range for CNS penetration (logD 1-4) or oral absorption without introducing a strongly electron-withdrawing cyclopropane group that may disrupt target binding, as seen with the Buclizine CF₃-cyclopropane analog (inactive vs. CF₃-cyclobutane IC₅₀ = 102 μM) [3].

Synthesis of Conformationally Restricted γ-Amino- and γ-Hydroxybutyric Acid Analogs

Leverage the cis-1,3-disubstitution pattern of this compound to generate rigidified mimics of flexible neurotransmitters (GABA, GHB). The cyclobutane ring locks the relative orientation of functional groups, reducing the entropic penalty of binding and potentially improving receptor subtype selectivity compared to acyclic analogs [4]. The bromine atom serves as a versatile handle for introduction of amine, alcohol, or carboxylic acid groups via substitution or cross-coupling.

Preparation of 1,3-Disubstituted CF₃-Cyclobutane-Derived Amines and Carboxylic Acids for Fragment-Based Drug Discovery

Use this compound as a starting material to access a library of 1,3-disubstituted CF₃-cyclobutane amines and carboxylic acids with defined cis stereochemistry. Scalable synthetic procedures exist for analogous compounds, enabling production on up to 50 g scale [5]. These building blocks are valuable for fragment screening, as the CF₃-cyclobutane core imparts unique shape and electronics (Hammett σm ≈ 0.04) [6] that can be optimized via subsequent functionalization of the bromine atom.

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